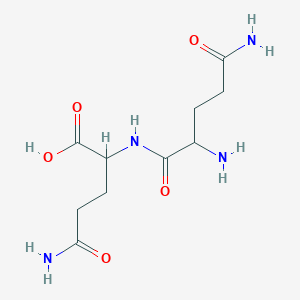
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Gln-Gln-OH: N2-L-glutaminyl-L-glutamine , is a dipeptide formed from two L-glutamine residues. It has the molecular formula C10H18N4O5 and a molecular weight of 274.27 g/mol . This compound is used in various scientific and industrial applications, particularly in the preparation of pharmaceutical injection solutions containing glutamine dipeptides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: H-Gln-Gln-OH can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support . The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed in SPPS, where the Fmoc group protects the amino group of the amino acids during the synthesis . After the synthesis, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of H-Gln-Gln-OH involves large-scale SPPS, followed by purification processes such as HPLC to ensure high purity and yield . The production process is optimized to minimize costs and maximize efficiency, making it feasible for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions: H-Gln-Gln-OH can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can lead to the formation of pyroglutamic acid from the N-terminal glutamine residue.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen can be used for oxidation reactions.
Major Products Formed:
Hydrolysis: Free L-glutamine.
Oxidation: Pyroglutamic acid.
Aplicaciones Científicas De Investigación
H-Gln-Gln-OH has a wide range of applications in scientific research, including:
Chemistry:
- Used as a substrate for studying enzyme kinetics and mechanisms, particularly for enzymes like glutaminyl cyclase .
Biology:
Medicine:
- Utilized in the preparation of pharmaceutical injection solutions to prevent complications in patients under high protein catabolism conditions .
- Studied for its potential therapeutic effects in conditions such as hyperoxic lung injury and bronchopulmonary dysplasia .
Industry:
Mecanismo De Acción
H-Gln-Gln-OH can be compared with other similar compounds, such as:
L-Glutamine: A single amino acid that serves as a building block for proteins and plays a crucial role in cellular metabolism.
Ala-Gln (L-alanyl-L-glutamine): A dipeptide used in nutritional supplements with higher solubility and stability compared to free L-glutamine.
Uniqueness:
Comparación Con Compuestos Similares
Propiedades
IUPAC Name |
5-amino-2-[(2,5-diamino-5-oxopentanoyl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O5/c11-5(1-3-7(12)15)9(17)14-6(10(18)19)2-4-8(13)16/h5-6H,1-4,11H2,(H2,12,15)(H2,13,16)(H,14,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJYQMFIIJVETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)NC(CCC(=O)N)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,2,2-Trifluoro-N-(4-fluorophenyl)-N-[2-(2,2,2-trifluoroacetamido)ethyl]acetamide](/img/structure/B13989046.png)
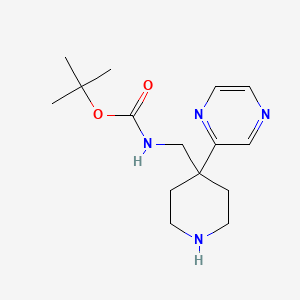
dimethyl-](/img/structure/B13989057.png)
![4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline](/img/structure/B13989070.png)
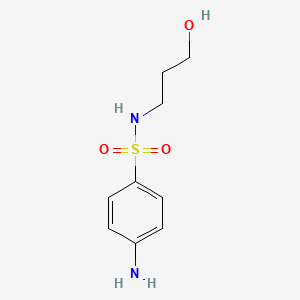
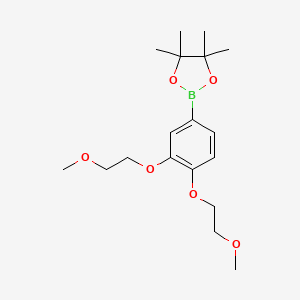


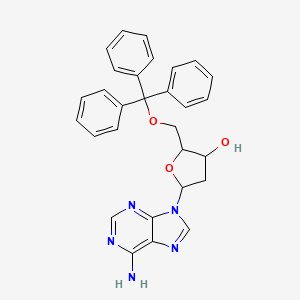
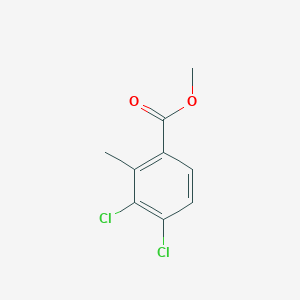

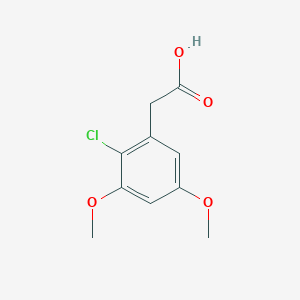
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13989111.png)
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-N,1-N-diethyl-4-N-(3,6,7-trimethylquinolin-4-yl)pentane-1,4-diamine](/img/structure/B13989112.png)
